{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine
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Overview
Description
{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine is a complex organic compound with a unique structure that includes a piperazine ring, a naphthyl group, and a sulfonyl dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyl Ether: The reaction between 2-naphthol and epichlorohydrin in the presence of a base to form 2-(2-naphthyloxy)propanol.
Piperazine Ring Introduction: The reaction of 2-(2-naphthyloxy)propanol with piperazine under basic conditions to yield 4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazine.
Sulfonylation: The final step involves the reaction of 4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazine with dimethylsulfamoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of brominated or nitrated naphthyl derivatives.
Scientific Research Applications
{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of {[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with similar structural features, known for its biological activities.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with biological molecules.
Allicin: A sulfur-containing compound from garlic with notable biological effects.
Uniqueness
{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine is unique due to its combination of a piperazine ring, naphthyl group, and sulfonyl dimethylamine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(2-hydroxy-3-naphthalen-2-yloxypropyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-20(2)27(24,25)22-11-9-21(10-12-22)14-18(23)15-26-19-8-7-16-5-3-4-6-17(16)13-19/h3-8,13,18,23H,9-12,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNUCTWPRCEWSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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